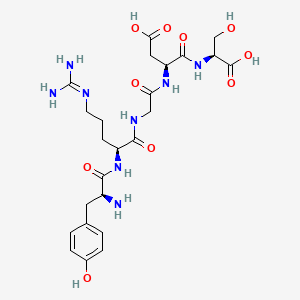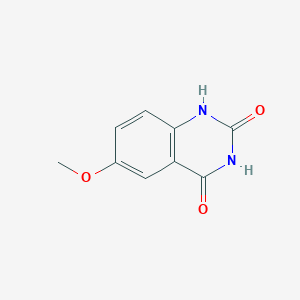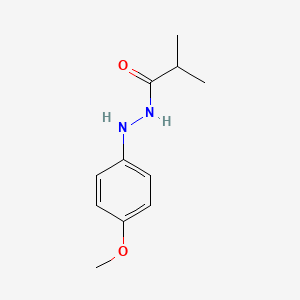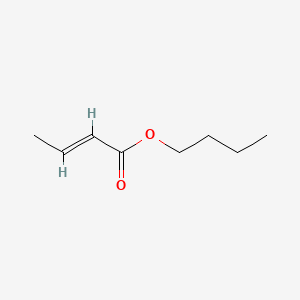
Butyl crotonate
Vue d'ensemble
Description
Butyl crotonate is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as Butyl (2E)-2-butenoate .
Molecular Structure Analysis
The molecular structure of Butyl crotonate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure also includes a double-bond stereo .
Physical And Chemical Properties Analysis
Butyl crotonate is a clear liquid with a boiling point of 82°C . It has a specific gravity of 0.89 at 20°C . The molecular weight of Butyl crotonate is 142.20 .
Applications De Recherche Scientifique
Biobased Fuel and Chemical Production
Butyl crotonate has potential applications in producing bio-based chemicals and fuels. The conversion of crotonic acid to n-butanol, through the hydrogenation of n-butyl ester of crotonic acid, demonstrates the feasibility of using butyl crotonate in producing valuable chemicals such as n-butanol, which has applications both as a fuel and a commodity chemical. This process can be integrated into the production of bio-n-butanol from biomass containing poly-3-hydroxybutyrate (P3HB), highlighting the role of butyl crotonate in renewable fuel and chemical production (Schweitzer, Mullen, Boateng, & Snell, 2015).
Polymer Synthesis and Characterization
The anionic polymerization of tert-alkyl crotonates, such as butyl crotonate, leads to the creation of polymers with unique properties. These polymers have shown varying resistance to hydrolysis and increased glass transition and decomposition temperatures, depending on the specific alkyl groups attached. Such polymers demonstrate excellent thermal stability and have applications in materials science (Matsumoto, Horie, & Otsu, 1991).
Process Monitoring in Chemical Reactions
Butyl crotonate plays a role in the monitoring of chemical reactions such as esterification. Techniques like Raman, near-infrared, and UV-visible spectroscopies, along with NMR spectrometry, have been used to monitor the esterification of crotonic acid and butanol, using 2-butyl crotonate as a reference. This illustrates the application of butyl crotonate in industrial process control and optimization (McGill, Nordon, & Littlejohn, 2002).
Catalytic Applications
Butyl crotonate is involved in catalytic processes, such as the polymerization of methyl crotonate. Lewis pairs consisting of N-heterocyclic carbene or N-heterocyclic olefin Lewis base and a group 13 Lewis acid have been effective in polymerizing methyl crotonate, demonstrating the utility of butyl crotonate derivatives in catalysis and polymer production (McGraw & Chen, 2018).
Renewable Energy Research
Butyl crotonate also finds application in renewable energy research, particularly in studies involving biodiesel. For instance, the use of blends containing croton oil, butanol, and diesel has been investigated for engine performance, combustion, and emission characteristics. This research explores the potential of butyl crotonate-related compounds in enhancing the efficiency and environmental impact of biodiesel fuels (Lujaji, Kristóf, Bereczky, & Mbarawa, 2011).
Safety and Hazards
Butyl crotonate is a flammable liquid and vapor, and it can cause serious eye damage . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and it should be stored in a well-ventilated place . In case of contact with skin or eyes, it is advised to rinse with water and consult a physician .
Orientations Futures
While specific future directions for Butyl crotonate were not found in the search results, it’s worth noting that similar compounds have been studied for their potential uses in various industries . For instance, they have been studied for their potential use as ecological solvents to replace traditional volatile solvents .
Mécanisme D'action
- Additionally, butyrate acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulating miRNAs, and inducing histone butyrylation and autophagy processes .
- By inhibiting HDAC, butyrate affects gene transcription and epigenetic modifications, leading to protective effects in diabetic kidney disease (DKD) .
- It helps prevent glomerulosclerosis, tubular atrophy, and irreversible renal injury by modulating these pathways .
- At the molecular and cellular levels, it influences gene expression, histone modifications, and autophagy processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Propriétés
IUPAC Name |
butyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCTUKHUBWMAMI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920525 | |
| Record name | Butyl crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl crotonate | |
CAS RN |
591-63-9, 7299-91-4 | |
| Record name | Butyl (E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotonic acid, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, butyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9A7JVP79T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique stereochemistry is observed in the polymerization of tert-butyl crotonate?
A1: The polymerization of tert-butyl crotonate, initiated by compounds like RMgBr or R2Mg (where R is tert-C4H9 or C6H5), yields a polymer with a distinct stereoregular structure termed "diheterotactic." [] This structure arises from a highly specific erythro-threo-threo-threo (ettt) pentad repeat unit in the polymer chain, creating a double heterotactic sequence concerning the α- and β-positions. []
Q2: How does the β-substitution in poly(tert-butyl crotonate) influence its chain dynamics compared to poly(tert-butyl methacrylate)?
A2: Studies employing 13C NMR relaxation techniques reveal that the presence of the β-substitution in poly(tert-butyl crotonate) significantly influences the local motion of its main chain and its overall chain stiffness when compared to poly(tert-butyl methacrylate). [] Interestingly, this substitution doesn't seem to impact the local motion of the methyl carbons located at the side-chain ends. []
Q3: What happens to poly(tert-butyl crotonate) upon exposure to γ-irradiation?
A3: γ-irradiation induces both crosslinking and chain scission in poly(tert-butyl crotonate). [] The estimated G values for crosslinking (G(X)) and chain scission (G(S)) are 0.66 and 0.59, respectively. [] This suggests that while the polymer undergoes degradation, simultaneous crosslinking occurs, potentially impacting its final properties.
Q4: Can crotonic acid derivatives be used to synthesize degradable copolymers?
A4: Yes, crotonic acid derivatives, despite being generally challenging to copolymerize, can be effectively used in the synthesis of degradable alternating copolymers. [] For example, 2-methylen-1,3-dioxepane (MDO) copolymerizes with butyl crotonate (BCr) to form an alternating copolymer with a backbone susceptible to degradation under basic conditions. []
Q5: How does the chain flexibility of poly(tert-butyl crotonate) compare to other related polymers?
A5: Small-angle X-ray scattering studies have been employed to investigate the chain flexibility of poly(tert-butyl crotonate). [] The results of these studies, when compared to polymers like poly(tert-butyl acrylate), poly(tert-butyl methacrylate), and sodium polycrotonate, provide insights into the impact of the β-substitution and the ester group on the overall chain flexibility of these polymers. []
Q6: What is an efficient route for the synthesis of 3-methylheptanoic acid using butyl crotonate?
A6: 3-Methylheptanoic acid can be synthesized via a multi-step process starting with sec-butyl crotonate. [] First, a Grignard reaction with sec-butyl crotonate yields sec-butyl 3-methylheptanoate. This ester is then hydrolyzed to obtain the desired 3-methylheptanoic acid. []
Q7: Can you describe a stereoselective approach for synthesizing 2,3-diaminobutanoic acids using tert-butyl crotonate as a starting material?
A7: A highly efficient stereoselective synthesis of 2,3-diaminobutanoic acids can be achieved starting with commercially available tert-butyl crotonate. [] The key steps involve a Sharpless asymmetric aminohydroxylation to introduce chirality and a regioselective ring opening of an aziridine intermediate to install the second amino group stereoselectively. []
Q8: Is there a way to synthesize optically active threodiisotactic poly(triphenylmethyl crotonate)?
A8: Yes, the polymerization of triphenylmethyl crotonate (TrC) initiated by fluorenyllithium (FILi) in the presence of (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane in toluene at -78°C produces a optically active threodiisotactic polymer. [] The optical activity arises from the formation of a one-handed helix structure in the polymer. []
Q9: What are the primary reaction modes of lithium aluminum hydride with crotonic esters during polymerization?
A9: The reaction of lithium aluminum hydride with crotonic esters, under appropriate polymerization conditions, proceeds via two primary pathways: carbon-carbon double bond addition and carbonyl addition of the hydride ion. [] The dominant reaction pathway and the resulting polymer structure depend on the specific crotonic ester used. []
Q10: Can butyl crotonate be used to modify the surface of polytetrafluoroethylene for biomedical applications?
A10: Yes, butyl crotonate has been explored as a surface modifier for polytetrafluoroethylene (PTFE) to enhance its biocompatibility for applications like vascular prostheses. [] The process involves grafting tert-butyl crotonate onto etched PTFE surfaces followed by hydrolysis to yield negatively charged crotonic acid groups, which help reduce thrombogenicity. []
Q11: How can biobased n-butanol be produced from poly-3-hydroxybutyrate using butyl crotonate as an intermediate?
A11: Poly-3-hydroxybutyrate (P3HB), a biopolymer, can be converted to crotonic acid upon thermolysis. [] Esterification of crotonic acid yields n-butyl crotonate, which upon catalytic hydrogenation produces biobased n-butanol. [, ] This process offers a promising route for sustainable n-butanol production from renewable resources. []
Q12: What spectroscopic techniques are suitable for monitoring the esterification reaction of crotonic acid and butan-2-ol in real-time?
A12: Several spectroscopic techniques are suitable for in-line monitoring of the esterification reaction between crotonic acid and butan-2-ol. These include near-infrared (NIR) spectroscopy, Raman spectroscopy, UV-visible spectrometry, and low-field NMR spectrometry. [, ] Each method offers unique advantages and limitations in terms of sensitivity, accuracy, and information content. [, ]
Q13: What are the challenges associated with using low-field NMR spectrometry for on-line analysis of batch processes, and how can they be addressed?
A13: Challenges in using low-field NMR spectrometry for on-line analysis include incomplete polarization effects and sampling issues, particularly in heterogeneous mixtures. [] Strategies to mitigate these problems involve using flow cells with pre-magnetization regions and employing fast sampling loop systems to ensure representative sampling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



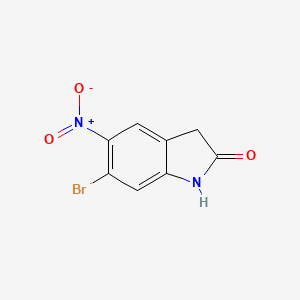



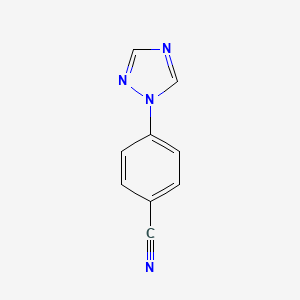
![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)
